molecular formula C25H25NO6 B14169790 N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide CAS No. 898917-24-3

N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide

Cat. No.: B14169790
CAS No.: 898917-24-3
M. Wt: 435.5 g/mol
InChI Key: OTWXGVQJJOHOGS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a pyranochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and pyranochromenone precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining benzodioxole derivatives with acetamide groups under acidic or basic conditions.

    Cyclization Reactions: Forming the pyranochromenone ring system through intramolecular cyclization.

    Functional Group Transformations: Introducing functional groups such as methyl or oxo groups through selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide: can be compared with other benzodioxole and pyranochromenone derivatives.

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, such as safrole or piperonyl butoxide.

    Pyranochromenone Derivatives: Compounds with similar pyranochromenone structures, such as coumarins or flavonoids.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

898917-24-3

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetamide

InChI

InChI=1S/C25H25NO6/c1-14-17-9-16-6-7-25(2,3)32-20(16)11-21(17)31-24(28)18(14)10-23(27)26-12-15-4-5-19-22(8-15)30-13-29-19/h4-5,8-9,11H,6-7,10,12-13H2,1-3H3,(H,26,27)

InChI Key

OTWXGVQJJOHOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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